molecular formula C11H16ClNO3 B1456729 Benzeneacetonitrile,4-(cyclopropylcarbonyl)- CAS No. 35981-67-0

Benzeneacetonitrile,4-(cyclopropylcarbonyl)-

Cat. No. B1456729
CAS RN: 35981-67-0
M. Wt: 245.7 g/mol
InChI Key: JTYVCRQKOIMTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Benzeneacetonitrile,4-(cyclopropylcarbonyl)- is C11H16ClNO3 . The molecular weight is 245.7026 .


Physical And Chemical Properties Analysis

The boiling point of Benzeneacetonitrile,4-(cyclopropylcarbonyl)- is predicted to be 286.1±25.0 °C . The density is predicted to be 1.269±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis Intermediate

Benzeneacetonitrile: serves as an important intermediate in organic synthesis. It’s used in the formation of phenylacetic acid through hydrolysis or in the Pinner reaction to yield phenylacetic acid esters . The compound’s active methylene unit is a reactive intermediate for new carbon-carbon bond formation.

Catalysis

In catalysis, Benzeneacetonitrile is utilized for its properties as a small polar molecule with high relative permittivity, which aids in the dissociation of ion pairs into free ions. This makes it valuable in the synthesis of nitrogen-containing or nitrile-containing compounds, especially in electrochemical conversions .

Environmental Studies

Benzeneacetonitrile: is found naturally in various plants and is a constituent of foods and water sources. Studying its presence and concentration can provide insights into environmental pollution and the breakdown of plant materials .

Mechanism of Action

While specific information on the mechanism of action of Benzeneacetonitrile,4-(cyclopropylcarbonyl)- is not available, benzeneacetonitrile has been found to interact with alkaline phosphatase, a metal ion binding protein .

Safety and Hazards

Benzeneacetonitrile,4-(cyclopropylcarbonyl)- should be stored locked up and in a well-ventilated place. It is fatal if inhaled, toxic in contact with skin or if swallowed, and causes serious eye irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(chloromethyl)-4-(1-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3/c1-4-11(15-3)16-10-5-6-13(14)9(7-12)8(10)2/h5-6,11H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYVCRQKOIMTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(OC)OC1=C(C(=[N+](C=C1)[O-])CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetonitrile,4-(cyclopropylcarbonyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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